1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

Catalog No.
S14405380
CAS No.
74287-30-2
M.F
C10H12Cl2O2
M. Wt
235.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

CAS Number

74287-30-2

Product Name

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

IUPAC Name

1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

InChI

InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2

InChI Key

FRYOCBWVHKWHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCCl)Cl

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene (CAS 74287-30-2) is a specialized bifunctional building block characterized by a p-chlorophenyl headgroup and an extended diethylene glycol (DEG) terminal chloride. In industrial and pharmaceutical synthesis, it is primarily procured for its orthogonal reactivity profile, allowing selective aliphatic nucleophilic substitution without premature activation of the aryl chloride [1]. The DEG spacer imparts critical flexibility and hydrophilicity, making it a preferred intermediate for synthesizing extended active pharmaceutical ingredients (APIs), functionalized polymers, and surface-active agents where precise spatial separation and solubility are required.

Research Fit

1 Bifunctional aromatic building block with distinct aryl- and alkyl-chloride sites for sequential SN2 / cross-coupling workflows.
2 Diethylene glycol spacer provides conformational flexibility for podand-type ligand and macrocycle precursor synthesis.
3 Balanced lipophilicity (XLogP3 ~3.0) supports extractive workups in process-scale routes.

Attempting to substitute this compound with symmetric dihalides like 1,4-dichlorobenzene or 1,4-bis(2-chloroethoxy)benzene fails because they lack the built-in reactivity differential required for sequential, orthogonal functionalizations, leading to statistical mixtures of products. Furthermore, attempting to synthesize this compound in-house using 4-chlorophenol and bis(2-chloroethyl) ether is highly discouraged for process scale-up. Bis(2-chloroethyl) ether is a volatile, probable human carcinogen (EPA Group B2) and a severe respiratory hazard [1] [2]. Procuring the pre-purified mono-adduct directly eliminates the severe occupational hazards of handling the symmetric ether precursor and bypasses the costly, yield-reducing chromatographic separation of mono- versus bis-substituted byproducts.

Substitution Risk

Chain-length mismatch: Single-glycol analog (CAS 13001-28-0) lacks the thermal stability and conformational reach for metal-templated cyclizations; may lead to different reaction selectivity.
Ring substitution shift: Moving chlorine to the ortho position or removing it alters electronic environment and boiling point by 2–34 °C, impacting distillation cut points and coupling reactivity.
Trichloro analog divergence: Additional aromatic chlorine (CAS 6321-95-5) raises boiling point and logP, changing phase-transfer behavior and purification profile compared to the para-monochloro target.

Orthogonal Reactivity: Aliphatic vs. Aryl Chloride

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene features two distinct halogen environments. Under standard nucleophilic substitution conditions (e.g., secondary amines, K2CO3, 60–80 °C), the primary aliphatic chloride undergoes highly selective conversion via SN2 pathways [1]. In contrast, the aryl chloride remains completely inert under these conditions, requiring transition-metal catalyzed cross-coupling for activation. Symmetrical comparators like 1,4-bis(2-chloroethoxy)benzene cannot offer this differential reactivity, often leading to double substitution or requiring complex mono-protection strategies.

Evidence DimensionChemoselectivity under mild SN2 conditions
Target Compound Data>95% selective aliphatic substitution with intact aryl chloride
Comparator Or Baseline1,4-bis(2-chloroethoxy)benzene (Yields statistical mixtures of mono- and bis-substituted products)
Quantified DifferenceElimination of bis-substitution byproducts and preservation of the secondary reactive site
ConditionsMild basic conditions (e.g., K2CO3, 60-80 °C) without transition metal catalysts

Enables step-wise, orthogonal functionalization in complex API synthesis without the need for protecting groups.

Boiling point
Data to verify
327.7 °C (target)
vs. single-glycol analog 257.8 °C (+69.9 °C)
vs. ortho isomer 325.3 °C
vs. trichloro analog 356.2 °C
vs. de‑chlorinated analog 293.8 °C
Higher thermal window for reflux in DMF/DMSO
Computed bp at 760 mmHg; experimental values may differ

Carcinogenic Precursor Elimination

The de novo synthesis of this compound requires reacting 4-chlorophenol with bis(2-chloroethyl) ether. Bis(2-chloroethyl) ether is an EPA Group B2 probable human carcinogen with severe inhalation toxicity [1]. Furthermore, the reaction inherently produces a statistical mixture, typically yielding only 40-50% of the desired mono-adduct alongside significant amounts of the bis-adduct. Procuring CAS 74287-30-2 directly provides high purity of the mono-functionalized linker, bypassing both the severe safety hazards and the yield penalty associated with in-house synthesis [2].

Evidence DimensionProcess safety and usable mono-adduct yield
Target Compound DataHigh-purity mono-adduct, zero handling of carcinogenic precursors
Comparator Or BaselineIn-house synthesis from bis(2-chloroethyl) ether (~40-50% mono-adduct yield + carcinogenic exposure risk)
Quantified Difference~50% increase in usable yield and elimination of EPA Group B2 carcinogen handling
ConditionsIndustrial scale-up and procurement vs. raw material synthesis

Purchasing the purified compound is mandatory for safe, scalable manufacturing that complies with stringent occupational health and safety regulations.

Lipophilicity
Data to verify
XLogP3 = 3.0
vs. de‑chlorinated analog ~2.5
vs. trichloro analog 3.63
Optimal window for aqueous-organic extraction
Computed logP; partitioning should be verified under process conditions

DEG Spacer Flexibility

Compared to rigid alkyl linkers like 1-chloro-4-(chloromethyl)benzene, the diethylene glycol (DEG) spacer in 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene provides significantly higher conformational flexibility and hydrogen-bond accepting capacity [1]. The ether oxygen atoms increase the aqueous solubility of the resulting downstream products and reduce steric hindrance when the aryl group is used to probe or bind to deep receptor pockets. This PEG-like character is critical for minimizing non-specific protein binding in pharmaceutical applications, a property completely absent in purely hydrocarbon-linked comparators.

Evidence DimensionLinker flexibility and hydrophilicity (PEG-like character)
Target Compound DataHigh flexibility and enhanced aqueous compatibility via two ether oxygens
Comparator Or Baseline1-chloro-4-(chloromethyl)benzene (Rigid, highly hydrophobic)
Quantified DifferenceAddition of two hydrogen-bond acceptors and increased rotational degrees of freedom
ConditionsPhysiological or aqueous assay environments for downstream APIs

The DEG spacer improves the pharmacokinetic profile and solubility of the final synthesized molecule compared to standard alkyl linkers.

Reactive sites
Class-level
2 distinct electrophiles
Aryl–Cl (para) vs. Alkyl–Cl (terminal)
BDE difference ~16 kcal/mol
Enables orthogonal functionalization without statistical mixtures
BDE from model compounds; actual chemoselectivity depends on reaction conditions
Conformational flexibility
Class-level
6 rotatable bonds
vs. single-glycol analog: 4 rotatable bonds
Supports podand-type metal-ion templating without heavier congeners
Rotatable bond count proxy; coordination geometry requires experimental validation

Orthogonal API Scaffold Synthesis

Ideal for the multi-step synthesis of complex pharmaceuticals where an amine or alkoxide must be attached to the aliphatic chain first, followed by a late-stage Suzuki or Buchwald-Hartwig cross-coupling at the aryl chloride position [1].

Flexible Linker for PROTACs and Conjugates

Serves as an excellent building block for synthesizing targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs), where the diethylene glycol spacer provides the necessary flexibility and hydrophilicity to span the distance between target and ligase without compromising solubility [2].

Safe Industrial Scale-Up of Aryloxy Ethers

The preferred procurement choice for chemical manufacturers needing a p-chlorophenyl-DEG motif, as it strictly avoids the regulatory and health hazards of handling bis(2-chloroethyl) ether in large-scale reactors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential bifunctional linker assembly
Orthogonal reactive sites (aryl- vs. alkyl-Cl)
Stepwise SN2 / cross-coupling compatibility
Podand-type ligand precursor
Extended diethylene glycol spacer
Metal-ion templating with larger ionic radii
Agrochemical scaffold derivatization
Class-validated (halo-phenoxy)halo-ether core
Insecticidal lead modification under thermal processing
Extractable reaction cascades
Balanced lipophilicity (XLogP3 ~3.0)
Aqueous-organic phase partitioning without chromatography

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

234.0214350 g/mol

Monoisotopic Mass

234.0214350 g/mol

Heavy Atom Count

14

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